![molecular formula C20H25N3O2 B2761355 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 941938-92-7](/img/structure/B2761355.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, also known as IEOP or IND24, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IEOP belongs to the oxalamide family of compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Gold-Catalyzed Synthesis of 1-(Indol-3-yl)carbazoles
The compound can serve as a precursor for the synthesis of 1-(indol-3-yl)carbazoles. Gold-catalyzed reactions allow for selective 1,2-alkyl or 1,2-vinyl migration, leading to diverse carbazole derivatives. These compounds find applications in materials science, organic electronics, and photovoltaics .
Functionalization of Aniline Derivatives
By modifying the cyclohexenyl moiety, researchers can explore the functionalization of aniline derivatives. For instance, co-halogenation or dibromination reactions can yield novel products with potential applications in drug discovery or materials chemistry .
Near-Infrared-Absorbing Dyes
The compound’s unique structure, especially the indole and cyclohexenyl units, makes it suitable for designing near-infrared-absorbing dyes. These dyes are valuable in bioimaging, photothermal therapy, and optical sensing applications. Researchers have synthesized related iodide salts with promising properties .
Carbazole-Based Organic Semiconductors
Carbazole derivatives are widely used in organic electronics. By incorporating this compound into conjugated polymers or small molecules, researchers can create organic semiconductors for field-effect transistors, light-emitting diodes (LEDs), and solar cells. The cyclohexenyl-substituted carbazole may enhance charge transport properties .
Photodynamic Therapy Agents
The indole and oxalamide moieties could contribute to the design of photodynamic therapy (PDT) agents. PDT involves light activation of photosensitizers to generate reactive oxygen species, selectively destroying cancer cells. The compound’s structure may allow for efficient singlet oxygen production .
Molecular Probes and Imaging Agents
Researchers can explore the use of this compound as a molecular probe or imaging agent. Its unique structure could enable specific binding to biological targets, aiding in fluorescence imaging, positron emission tomography (PET), or magnetic resonance imaging (MRI) .
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(21-12-10-15-6-2-1-3-7-15)20(25)22-13-11-16-14-23-18-9-5-4-8-17(16)18/h4-6,8-9,14,23H,1-3,7,10-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTJFXCQWBCFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.